molecular formula C33H29NO9 B1664712 1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)- CAS No. 185049-54-1

1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-

Cat. No.: B1664712
CAS No.: 185049-54-1
M. Wt: 583.6 g/mol
InChI Key: NHCMSBSXCWMLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-176120 derives from a novel chemical series of potent farnesyl pyrophosphate (FPP) analogues which selectively inhibit farnesyltransferase. A-176120 selectively inhibits farnesyltransferase activity over other closely related enzymes. It has anti-angiogenic potential and may reduce H-ras NIH3T3 tumour growth. A-176120 is a potent FPP mimetic with both antitumour and anti-angiogenic potential.

Properties

CAS No.

185049-54-1

Molecular Formula

C33H29NO9

Molecular Weight

583.6 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)methyl-[[3-(4-methylphenoxy)phenyl]methyl]carbamoyl]benzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C33H29NO9/c1-3-42-29-10-5-4-8-22(29)19-34(18-21-7-6-9-24(15-21)43-23-13-11-20(2)12-14-23)30(35)25-16-27(32(38)39)28(33(40)41)17-26(25)31(36)37/h4-17H,3,18-19H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)

InChI Key

NHCMSBSXCWMLKE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-176120;  A 176120;  A 176120

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 2
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 3
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 4
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 5
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
Reactant of Route 6
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-

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